![molecular formula C9H20ClN3O3S B2548044 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride CAS No. 2126160-14-1](/img/structure/B2548044.png)

1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidine derivatives are a significant class of compounds in medicinal chemistry due to their biological activities. They are known to interact with various biological targets and have been studied for their potential therapeutic effects in diseases such as Alzheimer's disease (AD) and others. The compound "1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride" is not directly mentioned in the provided papers, but the papers discuss related piperidine sulfonamides and their synthesis, structure-activity relationships, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperidine sulfonamides typically involves nucleophilic substitution reactions. For instance, cis-2,6-dimethyl piperidine sulfonamides were synthesized by reacting cis-2,6-dimethyl piperidine with alkyl/aryl sulfonyl chlorides in the presence of triethylamine . Similarly, other derivatives were prepared by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . These methods suggest that the synthesis of "1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride" could also involve a nucleophilic substitution reaction, possibly starting with a piperidine derivative and introducing the appropriate acetyl and sulfonyl chloride groups .

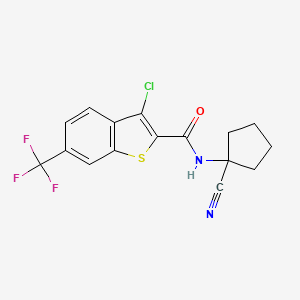

Molecular Structure Analysis

The structure-activity relationship (SAR) studies of piperidine derivatives reveal that modifications to the piperidine ring and its substituents can significantly affect biological activity. For example, the indanone moiety in certain anti-acetylcholinesterase inhibitors can be replaced without a major loss in potency, indicating the flexibility in the molecular structure for retaining activity . This information can be applied to the analysis of "1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride" by considering how the dimethylamino and acetyl groups might influence its biological activity .

Chemical Reactions Analysis

The chemical reactivity of piperidine sulfonamides can be inferred from their interactions with biological targets. For instance, piperidine sulfonamides have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These interactions suggest that the compound may also engage in similar inhibitory reactions with cholinesterase enzymes, which could be explored through experimental studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonamides, such as solubility, stability, and lipophilicity, are crucial for their pharmacological profile. While the provided papers do not directly discuss these properties, they are important for the absorption, distribution, metabolism, and excretion (ADME) of the compounds. The presence of a hydrochloride salt form, as in "1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride," typically improves water solubility, which can be beneficial for bioavailability .

Relevant Case Studies

The provided papers include case studies where piperidine sulfonamides were evaluated for their biological activities. For example, certain derivatives showed considerable inhibition against AChE in vitro and reduced memory loss in rats, indicating potential for treating AD . Other derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens of tomato plants . These case studies highlight the therapeutic potential of piperidine sulfonamides and suggest that "1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride" could also possess similar activities, which would need to be confirmed through experimental studies .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis of O-substituted Derivatives

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine were synthesized and exhibited bioactivity against lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, particularly showing significant activity against BChE (Khalid et al., 2013).

Carbonic Anhydrase Inhibitors

Novel sulfanilamide/acetazolamide derivatives obtained through the tail approach were tested as inhibitors of carbonic anhydrase isozymes, finding several low nanomolar CA I and CA II inhibitors, suggesting potential applications in treating conditions related to these enzymes (Turkmen et al., 2005).

Antimicrobial Activity of Heterocycles

The treatment of certain compounds with 4-acetyl benzene sulfonyl chloride led to the creation of sulfonamide derivatives with promising antimicrobial activity against various pathogens, indicating potential for development as antimicrobial agents (El‐Emary et al., 2002).

Structural Elucidation and Potential as Antitumor Agents

Structural Verification of Sulfonamide Drugs

Research on the synthesis of sulfonamides from p-toluenesulfonyl chloride and various amines resulted in drugs with confirmed structures via elemental analysis, FT-IR spectroscopy, and thermogravimetry. These drugs demonstrated significant antibacterial potential, with implications for their safety as future medicinal drugs (Hussain et al., 2022).

Antitumor Drugs Using Sulfonamide as Parent Compound

The design and synthesis of sulfonamide derivatives containing 5-flurouracil and nitrogen mustard were explored, yielding compounds with high antitumor activity and low toxicity, suggesting the potential for these derivatives as potent antitumor agents with minimal side effects (Huang et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3S.ClH/c1-11(2)7-9(13)12-5-3-4-8(6-12)16(10,14)15;/h8H,3-7H2,1-2H3,(H2,10,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPRCLRHEUJOGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCCC(C1)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)

![1-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2547976.png)

![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2547977.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide](/img/structure/B2547981.png)

![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)